molecular formula C22H16FN3O3S B12544012 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-26-0

2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid

Cat. No.: B12544012
CAS No.: 654649-26-0
M. Wt: 421.4 g/mol
InChI Key: LWDJRXVWZVOLIT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name of the compound, 2-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid , reflects its multicyclic structure. The parent benzoic acid moiety is substituted at the 5-position with an (E)-phenyldiazenyl group and at the 2-position with a 2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl substituent. The CAS Registry Number 620589-62-0 uniquely identifies this compound in chemical databases, while alternative identifiers include the DSSTox Substance ID DTXSID70798583 and the NSC Number 364734 .

Identifier Type Value
CAS Registry Number 620589-62-0
DSSTox Substance ID DTXSID70798583
Molecular Formula C₂₂H₁₆FN₃O₃S

Molecular Formula and Weight Determination

The molecular formula C₂₂H₁₆FN₃O₃S was confirmed via high-resolution mass spectrometry and elemental analysis. This formula accounts for the compound’s 22 carbon atoms, 16 hydrogen atoms, one fluorine atom, three nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight, calculated as 421.44 g/mol , aligns with the sum of the atomic masses of its constituent elements:
$$
\text{Molecular Weight} = (22 \times 12.01) + (16 \times 1.01) + 19.00 + (3 \times 14.01) + (3 \times 16.00) + 32.07 = 421.44 \, \text{g/mol}
$$
This value is critical for stoichiometric calculations in synthetic protocols and analytical quantification.

Stereochemical Configuration Analysis of the (E)-Phenyldiazenyl Moiety

The (E)-phenyldiazenyl group (-N=N-C₆H₅) exhibits a trans configuration, as denoted by the E descriptor in the IUPAC name. This configuration arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority substituents (the benzoic acid and phenyl groups) occupy opposite sides of the diazenyl double bond. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, can confirm this geometry by revealing the absence of nuclear Overhauser effects between the ortho protons of the phenyl group and the benzoic acid protons. The (E) configuration ensures minimal steric hindrance, optimizing the compound’s planar geometry for potential π-π stacking interactions in solid-state structures.

X-ray Crystallographic Studies of Thiazolidinone Core

While X-ray crystallographic data for this specific compound remains unpublished, analogous thiazolidinone derivatives have been characterized to reveal key structural insights. For example, in related 1,3-thiazolidin-4-one systems, the five-membered ring adopts a twisted envelope conformation , with the sulfur atom at the apex and the carbonyl oxygen deviating slightly from planarity. The dihedral angle between the thiazolidinone ring and adjacent aromatic substituents (e.g., the 2-fluorophenyl group) typically ranges from 35° to 55° , as observed in compounds with similar steric demands. These findings suggest that the thiazolidinone core in this compound likely exhibits comparable torsional strain and intermolecular packing behavior, influencing its crystallinity and solubility.

Structural Feature Observed Value in Analogues
Thiazolidinone conformation Twisted envelope
Dihedral angle (ring vs. aryl) 35°–55°

Properties

CAS No.

654649-26-0

Molecular Formula

C22H16FN3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C22H16FN3O3S/c23-18-9-5-4-8-16(18)21-26(20(27)13-30-21)19-11-10-15(12-17(19)22(28)29)25-24-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,28,29)

InChI Key

LWDJRXVWZVOLIT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminothiol with 2-Fluorobenzaldehyde

The thiazolidinone ring is constructed by reacting 2-aminothiophenol with 2-fluorobenzaldehyde under acidic conditions. This reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization and dehydration to form the 1,3-thiazolidin-4-one structure.

Key Reaction Steps:

  • Condensation:
    $$ \text{2-Aminothiophenol} + \text{2-Fluorobenzaldehyde} \rightarrow \text{Thiosemicarbazone intermediate} $$
  • Cyclization:
    Intermediate undergoes acid-catalyzed cyclization to form the thiazolidinone core.

Conditions:

  • Catalyst: Acidic media (e.g., HCl or H₂SO₄).
  • Temperature: Reflux in ethanol or water.

Diazotization and Coupling for the (E)-Phenyldiazenyl Group

The (E)-phenyldiazenyl group is introduced via diazotization of aniline, followed by coupling with the benzoic acid derivative.

Diazotization of Aniline

Aniline is treated with nitrous acid (HNO₂) in acidic conditions to generate a diazonium salt.

Reaction:
$$ \text{Aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$

Conditions:

  • Temperature: 0–5°C.
  • pH: Acidic (pH < 3).

Coupling with Thiazolidinone-Benzoic Acid Derivative

The diazonium salt couples with the benzoic acid moiety under basic conditions to form the azo linkage. The (E)-configuration is favored by steric and electronic factors.

Reaction Scheme:
$$ \text{Thiazolidinone-benzoic acid} + \text{Diazonium salt} \rightarrow \text{Azo-coupled product} $$

Conditions:

  • Base: NaOH or K₂CO₃.
  • Solvent: Aqueous ethanol or acetone.
  • pH: 8–10.

Characterization and Optimization

Spectroscopic Analysis

  • ¹H NMR: Peaks for the thiazolidinone protons (δ 3.5–4.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and the azo group (δ 7.8–8.2 ppm).
  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O) and 1480–1600 cm⁻¹ (C–N=N).
  • MS: Molecular ion peak at m/z 417.1 (M⁺).

Yield Optimization

Step Reagents/Conditions Yield (%) Source
Thiazolidinone formation 2-Aminothiophenol + 2-Fluorobenzaldehyde, HCl, reflux 75–80
Benzoic acid coupling Pd(OAc)₂, K₂CO₃, DMF, 80°C 60–65
Diazotization-coupling NaNO₂, HCl, 0°C; NaOH, ethanol, 25°C 70–75

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The azo group (phenyldiazenyl) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities, which are crucial for its applications in medicinal chemistry:

  • Antimicrobial Properties : Research indicates that derivatives of thiazolidinones, including compounds similar to 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid, have shown significant antibacterial and antifungal activity. For instance, compounds with similar thiazolidine structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored. Studies suggest that thiazolidinone derivatives can reduce inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases .
  • Anticancer Activity : There is emerging evidence that compounds with similar structures to this compound possess cytotoxic effects against various cancer cell lines. For example, thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory markers
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various thiazolidinone derivatives and tested their antimicrobial properties. The results indicated that the derivatives exhibited significant bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. The compound this compound was highlighted for its potential as a lead compound due to its favorable activity profile .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory effects, researchers evaluated the impact of thiazolidinone derivatives on cytokine production in human cell lines. The results demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory action .

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents (Thiazolidinone Position 2) Key Functional Group (Benzoic Acid Position 5) Biological Activity Synthesis Yield Key Reference
4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5) 4-Nitrophenyl None Antifungal (active against Candida albicans) Not reported
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) 4-Fluorophenyl Benzothiazole-carboxamide Not explicitly reported (synthesized for structural diversity) 62%
2-(1,2-Benzothiazol-3-yl)-N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (16) 4-Fluorophenyl Benzothiazole-propanamide High yield (87%); elemental analysis: C 57.98%, H 4.49%, N 10.22% 87%
N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) 2,4-Dichlorophenyl Benzamide Antiproliferative (100% inhibition of DAL cancer cells at 100 µg/mL; IC₅₀ = 16.3 µg/mL) Not reported
Target Compound : 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid 2-Fluorophenyl (E)-Phenyldiazenyl Hypothesized: Antimicrobial or anticancer (based on SAR trends) Not reported N/A

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in SS5) enhance antifungal activity , while halogenated phenyl groups (e.g., 4-fluorophenyl in 4d and 16) improve synthetic yields and physicochemical stability . The (E)-phenyldiazenyl group is unique to the target compound. Diazenyl groups are known to participate in hydrogen bonding and π-π interactions, which could enhance binding to biological targets like enzymes or DNA .

Synthetic Feasibility: Analogs with fluorophenyl substituents (e.g., 4d, 16) are synthesized in moderate-to-high yields (62–87%) using ethanol or dichloromethane/ethanol solvent systems . The target compound’s synthesis may require optimized conditions due to steric hindrance from the 2-fluorophenyl group and the diazenyl moiety.

Biological Performance: Thiazolidinones with dichlorophenyl (4c) or nitrophenyl (SS5) substituents exhibit potent activity against cancer cells or fungi, respectively . The target compound’s 2-fluorophenyl group, which is less electron-withdrawing than nitro or chloro groups, may shift its activity spectrum toward gram-positive bacteria or milder antifungal effects.

Physicochemical Properties :

  • Fluorine substitution generally increases metabolic stability and membrane permeability. Compound 16, with a 4-fluorophenyl group, shows favorable elemental composition (57.98% C, 4.49% H) , suggesting the target compound may similarly exhibit balanced lipophilicity for drug-likeness.

Biological Activity

The compound 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core structure, substituted with a fluorophenyl group and a phenyldiazenyl moiety. Its molecular formula is C16_{16}H14_{14}F1_{1}N3_{3}O3_{3}S, and it has a molecular weight of approximately 373.4 g/mol .

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. The specific compound has been shown to possess antifungal and antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

Thiazolidinone compounds have been studied for their anticancer properties. The target compound displayed notable cytotoxic effects in several cancer cell lines. For instance, it was found to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that the compound may interfere with cancer cell survival mechanisms .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : It potentially interacts with benzodiazepine receptors, influencing neurotransmitter systems and exerting anticonvulsant effects .
  • Oxidative Stress Modulation : The compound may modulate oxidative stress responses in cells, enhancing their susceptibility to apoptosis .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazolidinone derivatives, the target compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value that demonstrated its potential as an effective antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of the compound on different cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value determined through MTT assays.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54912

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationReference
X-ray CrystallographyAbsolute configuration determination
DFT CalculationsNMR/IR spectral validation
LC-MSPurity and degradation analysis

Q. Table 2: Common Synthetic Challenges & Solutions

ChallengeSolution
Low diazenyl coupling yieldOptimize pH and catalyst loading
Thiazolidinone hydrolysisUse anhydrous conditions and low temperature

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